1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo-
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Overview
Description
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an acetamide group, and a hydroxy-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: This step involves the reaction of the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Hydroxy-Dimethylphenyl Moiety: This can be done through a nucleophilic substitution reaction where the hydroxy-dimethylphenyl group is introduced using a suitable halide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and catalyst selection to maximize efficiency and minimize by-products.
Purification Processes: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: Where the hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- has various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Cellular Effects: Influencing cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrrolidineacetamide, N-(3-hydroxyphenyl)-2-oxo-
- 1-Pyrrolidineacetamide, N-(2,6-dimethylphenyl)-2-oxo-
- 1-Pyrrolidineacetamide, N-(3-hydroxy-2-methylphenyl)-2-oxo-
Uniqueness
1-Pyrrolidineacetamide, N-(3-hydroxy-2,6-dimethylphenyl)-2-oxo- is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
131147-97-2 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-6-11(17)10(2)14(9)15-12(18)8-16-7-3-4-13(16)19/h5-6,17H,3-4,7-8H2,1-2H3,(H,15,18) |
InChI Key |
QIYDUGQFFPYWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)CN2CCCC2=O |
Origin of Product |
United States |
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